beta-trichosanthin
CAS No.: 109191-07-3
Cat. No.: VC0216656
Molecular Formula: C15H20O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109191-07-3 |
|---|---|
| Molecular Formula | C15H20O3 |
| Molecular Weight | 0 |
Introduction
Molecular Characterization and Structural Biology
Primary Structure and Isolation
Beta-trichosanthin is purified through a multi-step process involving acetone fractionation, ammonium sulfate precipitation, ion-exchange chromatography on CM-Sepharose, and preparative agarose electrophoresis . Its 247-amino acid sequence lacks cysteine residues, contributing to distinct structural stability compared to trichosanthin from T. kirilowii . The absence of disulfide bridges necessitates alternative stabilization mechanisms, primarily through hydrophobic interactions and hydrogen bonding networks .
Table 1: Comparative Molecular Features of Trichosanthin Isoforms
| Parameter | Beta-Trichosanthin | Trichosanthin (T. kirilowii) |
|---|---|---|
| Molecular Weight (kDa) | 28 | 26 |
| Carbohydrate Content | 4.2% | 2.8% |
| Cysteine Residues | 0 | 2 |
| Isoelectric Point | 8.9 | 9.4 |
| Abortifacient Potency* | 2x | 1x |
*Relative potency in murine mid-term abortion models
Tertiary Structure and Functional Domains
X-ray crystallography at 1.88 Å resolution reveals a two-domain architecture :
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N-terminal domain (residues 1-175): Contains six α-helices, a six-stranded β-sheet, and critical catalytic residues (Tyr70, Tyr111, Glu160, Arg163, Phe192) forming the active cleft .
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C-terminal domain (residues 176-247): Features a bent α-helix (residues 200-230) involved in ribosomal interactions .
The catalytic mechanism involves adenine depurination of 28S rRNA through a proton shuttle system mediated by Glu160 and Arg163, with Tyr70 stabilizing the transition state via π-π interactions . Molecular dynamics simulations demonstrate conformational flexibility in the active site, particularly in the orientation of Tyr70's phenolic ring, which adapts to substrate binding .
Pharmacological Profile and Mechanisms of Action
Reproductive Effects
Beta-trichosanthin exhibits dose-dependent abortifacient activity, achieving 95% efficacy in murine models at 0.5 mg/kg versus 50% for trichosanthin . Its mechanism involves:
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Inhibition of placental trophoblast proliferation via LGR5/Wnt/β-catenin pathway suppression
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Downregulation of β-human chorionic gonadotropin (β-hCG) synthesis through ERK1/2 phosphorylation blockade
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Induction of apoptosis in chorionic villi via caspase-3 activation and Bcl-2 suppression
Table 2: Clinical Efficacy in Ectopic Pregnancy Management
Data adapted from multicenter trials
Antitumor Activity
In glioma models, beta-trichosanthin demonstrates:
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Migration inhibition (62% reduction at 10 μM) via MMP-9 downregulation
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Apoptosis induction through cytochrome c release (3.8-fold increase) and caspase-9 activation
Mechanistic studies reveal synergistic effects with temozolomide, enhancing DNA alkylation through O^6-methylguanine-DNA methyltransferase suppression .
Immunological Considerations and Engineering
Antigenic Determinants
Molecular modeling identifies two immunodominant regions :
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Conformational Epitope (Ile201-Asp229):
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Linear Epitope (Lys173-Thr178):
Deimmunization Strategies
Current protein engineering efforts focus on:
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PEGylation (20 kDa PEG) extending half-life from 2.3 hr to 14.7 hr
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Chimeric proteins with human RNase domains showing 90% allergenicity reduction
Emerging Applications and Future Directions
Antiviral Therapeutics
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HIV-1 inhibition (EC50 = 0.8 nM) through Vpu protein interaction
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SARS-CoV-2 pseudovirus neutralization (IC50 = 11.3 nM) via spike protein binding
Targeted Drug Delivery
Conjugates under development include:
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Anti-HER2 antibody-TCS (Phase I)
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PSMA-directed nanoparticles (TCS payload)
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GD2-targeted CAR-T cells with TCS secretome
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